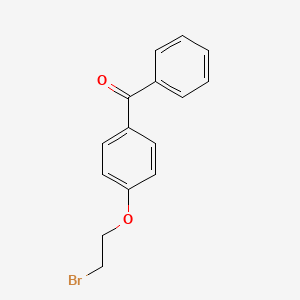

4-(2-Bromoethoxy)benzophenone

Beschreibung

Structure

2D Structure

Eigenschaften

CAS-Nummer |

38459-64-2 |

|---|---|

Molekularformel |

C15H13BrO2 |

Molekulargewicht |

305.17 g/mol |

IUPAC-Name |

[4-(2-bromoethoxy)phenyl]-phenylmethanone |

InChI |

InChI=1S/C15H13BrO2/c16-10-11-18-14-8-6-13(7-9-14)15(17)12-4-2-1-3-5-12/h1-9H,10-11H2 |

InChI-Schlüssel |

RGTVYJNIILDRKZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCBr |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategies for 4 2 Bromoethoxy Benzophenone

Established Reaction Pathways for 4-(2-Bromoethoxy)benzophenone Synthesis

The most common and well-documented methods for synthesizing this compound rely on traditional, robust chemical transformations that are broadly applicable to the formation of aryl ethers.

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers and is the most frequently employed method for preparing this compound. This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgmasterorganicchemistry.com The process involves the deprotonation of an alcohol or phenol (B47542) to form a highly nucleophilic alkoxide or phenoxide ion, which then attacks an electrophilic alkyl halide, displacing the halide to form the ether linkage. wikipedia.orgyoutube.com

A primary and effective pathway to this compound is the direct reaction between 4-hydroxybenzophenone (B119663) and 1,2-dibromoethane (B42909). researchgate.net In this reaction, the hydroxyl group of 4-hydroxybenzophenone is first deprotonated by a base to form the corresponding phenoxide ion. This phenoxide then acts as the nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane. This nucleophilic attack results in the displacement of one of the bromide ions as a leaving group, forming the desired ether bond. wikipedia.orgresearchgate.net

The use of 1,2-dibromoethane provides the necessary two-carbon bromoethyl chain. Since 1,2-dibromoethane is used in excess, the reaction is controlled to favor mono-alkylation, minimizing the formation of a diether byproduct where a second molecule of 4-hydroxybenzophenone would react with the remaining bromoethyl group.

The efficiency and yield of the Williamson ether synthesis are highly dependent on the choice of solvent and base. The primary role of the base is to completely deprotonate the phenolic hydroxyl group of 4-hydroxybenzophenone, as the resulting phenoxide is a much stronger nucleophile than the neutral phenol. masterorganicchemistry.com

Common bases used for this transformation include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH). youtube.comresearchgate.net Strong bases like NaOH ensure a high concentration of the reactive phenoxide ion. francis-press.com The reaction conditions are typically alkaline, and higher temperatures can favor the reaction, although it is important to control for potential side reactions. francis-press.com

The choice of solvent is equally critical. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed because they effectively solvate the cation of the base (e.g., Na⁺) while leaving the phenoxide anion relatively free and highly reactive. masterorganicchemistry.com In some preparations, an aqueous medium can be used, particularly when paired with a phase-transfer catalyst like benzyl (B1604629) tri-n-butylammonium bromide, which helps shuttle the reactants between the aqueous and organic phases. chemicalbook.com

Table 1: Solvent and Base Systems for Synthesis of this compound

| Base | Solvent | Catalyst | Key Characteristics |

| Sodium Hydroxide (NaOH) | Water | Phase-Transfer Catalyst | Utilizes an inexpensive and environmentally benign solvent. The catalyst is necessary to facilitate the reaction between the water-soluble base and the organic-soluble reactants. chemicalbook.com |

| Sodium Hydroxide (NaOH) | Ethanol/Water | None | A common mixed-solvent system where the alcohol helps to solubilize the organic starting material. google.com |

| Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | None | A weaker base that is effective in a polar aprotic solvent, which promotes the SN2 reaction by solvating the cation. evitachem.com |

| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | None | A very strong, non-nucleophilic base that irreversibly deprotonates the phenol. The reaction produces hydrogen gas. youtube.com |

An alternative strategy to the direct etherification of 4-hydroxybenzophenone involves a multi-step process where the bromoethoxy group is introduced onto a simpler aromatic precursor, which is then converted into the final benzophenone (B1666685) structure.

This approach begins with the synthesis of an intermediate, 4-(2-bromoethoxy)benzaldehyde (B1266921). sigmaaldrich.com This intermediate is prepared via a Williamson ether synthesis, reacting 4-hydroxybenzaldehyde (B117250) with 1,2-dibromoethane under basic conditions, analogous to the synthesis of the target compound.

Once the 4-(2-bromoethoxy)benzaldehyde intermediate is isolated, it can be converted to this compound. This transformation typically involves two steps:

Grignard Reaction: The aldehyde is reacted with a phenyl Grignard reagent, such as phenylmagnesium bromide (PhMgBr). The phenyl nucleophile attacks the electrophilic carbonyl carbon of the aldehyde, and subsequent acidic workup yields a secondary alcohol, (4-(2-bromoethoxy)phenyl)(phenyl)methanol.

Oxidation: The resulting secondary alcohol (a benzhydrol derivative) is then oxidized to the corresponding ketone. google.com Standard oxidizing agents like chromic acid (Jones oxidation) or pyridinium (B92312) chlorochromate (PCC) can be used to accomplish this transformation, yielding the final product, this compound.

Precursor Synthesis and Subsequent Functionalization

Emerging and Sustainable Synthetic Approaches

While the Williamson ether synthesis is robust, efforts in modern organic chemistry focus on developing more sustainable and efficient methodologies. For the synthesis of this compound and related ethers, emerging strategies aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.

One such approach is the use of Phase-Transfer Catalysis (PTC) in aqueous media. As mentioned, catalysts like quaternary ammonium (B1175870) salts can facilitate reactions between water-insoluble organic substrates and water-soluble inorganic reagents (like NaOH). chemicalbook.com This method avoids the use of volatile and often toxic organic solvents like DMF, making the process "greener."

Another emerging technique is Microwave-Assisted Synthesis . Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently and rapidly heating the reaction mixture. This can lead to higher yields and fewer side products compared to conventional heating methods. This technology is applicable to the Williamson ether synthesis and represents a more energy-efficient approach.

The development of novel catalytic systems and the use of more environmentally benign solvents are active areas of research that could provide more sustainable routes to this compound in the future.

Principles of Green Chemistry in Benzophenone Synthesis

Green chemistry is a foundational philosophy guiding the design of chemical products and processes to minimize or eliminate the use and generation of hazardous substances. yale.eduepa.gov Its application to the synthesis of benzophenone derivatives, including this compound, aims to create more sustainable and environmentally benign manufacturing pathways. The twelve principles of green chemistry provide a framework for this approach. yale.eduopcw.orgrjpn.org

Key principles relevant to benzophenone synthesis include:

Prevention : It is preferable to prevent the formation of waste rather than treating it after it has been created. yale.eduepa.gov

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. yale.edujocpr.comwikipedia.org

Less Hazardous Chemical Syntheses : Methodologies should be designed to use and generate substances that have little to no toxicity to human health and the environment. yale.eduopcw.org

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous whenever possible. yale.edurjpn.org

Design for Energy Efficiency : Energy requirements should be minimized by conducting syntheses at ambient temperature and pressure where feasible. yale.edu

Use of Catalysts : Catalytic reagents are superior to stoichiometric reagents as they are effective in small amounts and can carry out a reaction multiple times, minimizing waste. yale.eduepa.gov

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be avoided as it requires additional reagents and generates waste. yale.eduopcw.org

In the context of synthesizing this compound, which is often prepared via Williamson ether synthesis from 4-hydroxybenzophenone and 1,2-dibromoethane, green chemistry principles encourage the use of non-toxic solvents, phase-transfer catalysts to improve efficiency, and energy-efficient activation methods. researchgate.netcrdeepjournal.org

Non-Conventional Activation Methods

To enhance reaction rates and reduce energy consumption, non-conventional activation methods have become crucial tools in modern organic synthesis. ekb.egnitw.ac.in These techniques offer alternatives to conventional heating, often leading to higher yields, shorter reaction times, and cleaner reaction profiles. nih.govresearchgate.net

Microwave irradiation has emerged as a powerful technique for accelerating organic reactions. anton-paar.com Unlike conventional heating which relies on conduction and convection, microwaves heat the reaction mixture directly and efficiently by interacting with polar molecules. anton-paar.com This "in-core" heating can lead to a rapid increase in temperature, dramatically reducing reaction times from hours to minutes. anton-paar.comuns.ac.id The swift heating also helps to suppress the formation of byproducts. anton-paar.com

Microwave-assisted organic synthesis has been successfully applied to a wide range of reactions, including the formation of benzophenone derivatives and their precursors. umich.eduarkat-usa.orgresearchgate.net For example, the synthesis of chalcones, which share the α,β-unsaturated ketone feature with benzophenones, demonstrates a significant reduction in reaction time when switching from conventional to microwave methods. uns.ac.id

| Method | Reaction Time | Yield (%) |

|---|---|---|

| Conventional (Stirring at Room Temp) | 3 hours | 94.61% |

| Microwave Irradiation (140 W) | 45 seconds | 89.39% |

Sonochemistry utilizes the energy of ultrasound to induce, accelerate, and modify chemical reactions. The underlying phenomenon is acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles in a liquid. conicet.gov.ar This collapse generates localized hot spots with extremely high temperatures (around 5000 K) and pressures (about 1000 atm), leading to enhanced mass transfer and energy transfer that can significantly accelerate reactions. conicet.gov.ar

Ultrasound has been shown to improve yields and shorten reaction times in various syntheses, including those producing benzophenones. conicet.gov.arresearchgate.net In the synthesis of benzophenones via Stille cross-coupling reactions, ultrasound irradiation significantly enhanced the transformation, affording products in higher yields and shorter times compared to silent (conventional) reactions, notably without the formation of homo-coupling by-products. conicet.gov.ar

| Reactants | Method | Time (min) | Yield (%) |

|---|---|---|---|

| Benzoyl chloride + Phenyltributylstannane | Conventional (Oil Bath) | 180 | 70% |

| Ultrasound | 30 | 98% |

Solvent-Free and Atom-Economical Methodologies

A primary goal of green chemistry is to reduce or eliminate the use of solvents, which often constitute the largest mass component of a reaction and contribute significantly to waste. rjpn.orgresearchgate.net Solvent-free reactions, conducted by grinding or melting reagents together, can lead to cleaner, more efficient, and economical processes. nih.govrsc.org

Complementing the reduction of solvent waste is the principle of atom economy , which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comwikipedia.orgprimescholars.com A reaction with 100% atom economy incorporates all reactant atoms into the final product, generating no by-products. jocpr.comrsc.org Addition and rearrangement reactions are typically highly atom-economical, whereas substitution and elimination reactions are inherently less so. wikipedia.orgnih.gov Designing syntheses that maximize atom economy is a fundamental aspect of creating sustainable chemical processes. jocpr.comnih.gov For instance, the BHC Company's synthesis of Ibuprofen is often cited as a classic example of improving atom economy, where a three-step catalytic process replaced a less efficient six-step route. rsc.org

Catalytic Systems for Enhanced Efficiency

Phase-Transfer Catalysis (PTC) is particularly significant for Williamson ether synthesis, a common method for producing the target molecule. This technique facilitates the reaction between a water-soluble nucleophile and an organic-soluble substrate by using a phase-transfer catalyst, typically a quaternary ammonium salt, to transport the nucleophile into the organic phase. crdeepjournal.orgsciensage.info This avoids the need for harsh, anhydrous conditions or expensive polar aprotic solvents. crdeepjournal.org PTC has been proven to significantly enhance reaction rates in heterogeneous systems that would otherwise be very slow or not occur at all. sciensage.inforesearchgate.net Studies on the oxidation of benzhydrols to benzophenones have shown that the choice of catalyst and solvent is crucial for achieving high yields. sciensage.inforesearchgate.net

| Phase Transfer Catalyst | Solvent | Yield of 4-Chlorobenzophenone (%) |

|---|---|---|

| Tetrabutylphosphonium bromide | Ethyl acetate | 94% |

| Tetrabutylammonium bromide | Ethyl acetate | 96% |

| Cetyltrimethylammonium bromide | Ethyl acetate | 95% |

| Tricaprylmethylammonium chloride | Ethyl acetate | 98% |

| None | Ethyl acetate | Trace |

Other catalytic systems, such as Lewis acids (e.g., aluminum chloride) in Friedel-Crafts acylation or transition metals (e.g., palladium) in cross-coupling reactions, are also vital for constructing the core benzophenone scaffold. nih.govmdpi.com Furthermore, homogeneous catalysts like zirconium and hafnium complexes have shown high efficiency in the reductive etherification of hydroxybenzaldehydes, demonstrating the continuous development of novel catalytic approaches for ether formation. osti.gov

Chemical Reactivity and Advanced Transformations of 4 2 Bromoethoxy Benzophenone

Reactions Involving the Bromoethoxy Moiety

The bromoethoxy portion of the molecule is characterized by a primary alkyl bromide, which is an excellent substrate for a variety of nucleophilic substitution reactions. Additionally, the ether linkage presents another site for potential chemical modification.

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the neighboring ether oxygen and the benzophenone (B1666685) group enhances the electrophilicity of the carbon atom attached to the bromine, making it highly susceptible to attack by nucleophiles. These reactions typically proceed via an S(_N)2 mechanism, leading to the displacement of the bromide ion.

One of the most common transformations of the bromoethoxy group is its reaction with tertiary amines to form quaternary ammonium (B1175870) salts. This reaction, known as quaternization, is a classic example of nucleophilic substitution where the nitrogen atom of the tertiary amine acts as the nucleophile. The resulting quaternary ammonium salts often exhibit interesting biological activities or can be used as phase-transfer catalysts. The general reaction involves heating 4-(2-Bromoethoxy)benzophenone with a tertiary amine in a suitable solvent.

| Reactant 1 | Reactant 2 (Tertiary Amine) | Product | General Conditions |

| This compound | Trimethylamine | [2-(4-Benzoylphenoxy)ethyl]trimethylammonium bromide | Heat in a polar aprotic solvent (e.g., acetonitrile) |

| This compound | Pyridine | 1-[2-(4-Benzoylphenoxy)ethyl]pyridinium bromide | Reflux in a suitable solvent (e.g., ethanol) |

| This compound | N,N-Dimethylethanolamine | 2-(4-Benzoylphenoxy)ethyldimethylammonium bromide | Stirring at elevated temperatures in a solvent like DMF |

The ether bond in this compound is generally stable under neutral and basic conditions. However, it can be cleaved under strongly acidic conditions, typically with strong hydrohalic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.org This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the less sterically hindered carbon of the protonated ether. libretexts.orgstackexchange.com In the case of this compound, this would result in the formation of 4-hydroxybenzophenone (B119663) and 1,2-dibromoethane (B42909).

| Reactant | Reagent | Products | General Conditions |

| This compound | Concentrated HBr | 4-Hydroxybenzophenone + 1,2-Dibromoethane | Reflux with excess concentrated hydrobromic acid |

| This compound | Concentrated HI | 4-Hydroxybenzophenone + 1,2-Diiodoethane | Reflux with excess concentrated hydroiodic acid |

Diverse Organic Transformations Facilitated by the Bromine Atom

The bromine atom in the bromoethoxy moiety serves as a versatile handle for the introduction of various functional groups through nucleophilic substitution. A wide range of nucleophiles can be employed to displace the bromide, leading to a diverse array of derivatives. For instance, reaction with sodium azide (B81097) introduces an azido (B1232118) group, which can be further transformed, for example, via click chemistry or reduction to an amine. nih.gov Similarly, reaction with sodium cyanide introduces a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine. chemspider.compearson.com

| Nucleophile | Product | General Conditions |

| Sodium Azide (NaN(_3)) | 4-(2-Azidoethoxy)benzophenone | Stirring in a polar aprotic solvent like DMF or DMSO |

| Sodium Cyanide (NaCN) | 3-(4-Benzoylphenoxy)propanenitrile | Heating in a solvent such as DMSO or ethanol |

| Sodium Hydroxide (B78521) (NaOH) | 2-(4-Benzoylphenoxy)ethanol | Reflux in aqueous or alcoholic solution |

| Sodium Phenoxide (NaOPh) | 4-(2-Phenoxyethoxy)benzophenone | Williamson ether synthesis conditions (e.g., heating in DMF) |

Reactions Involving the Benzophenone Core

The benzophenone core of the molecule is dominated by the chemistry of the ketone functional group. The carbonyl carbon is electrophilic and can be attacked by a variety of nucleophiles, while the oxygen atom can be protonated or coordinated to Lewis acids, activating the carbonyl group for reaction.

Ketone Functionalization Reactions

The ketone group of this compound can undergo a wide range of classical carbonyl reactions. These reactions allow for the modification of the benzophenone core, leading to the formation of alcohols, alkenes, and other functional groups.

Grignard Reaction: The addition of Grignard reagents (organomagnesium halides) to the carbonyl group is a powerful method for the formation of carbon-carbon bonds. adichemistry.com The reaction of this compound with a Grignard reagent, followed by an acidic workup, yields a tertiary alcohol. mnstate.edumasterorganicchemistry.com It is important to note that the Grignard reagent can potentially react with the bromoethoxy group; however, the ketone is generally more reactive towards Grignard reagents.

| Grignard Reagent (R-MgX) | Product (Tertiary Alcohol) | General Conditions |

| Methylmagnesium bromide (CH(_3)MgBr) | 1-(4-(2-Bromoethoxy)phenyl)-1-phenylethanol | Anhydrous ether (e.g., THF, diethyl ether) followed by acidic workup |

| Phenylmagnesium bromide (PhMgBr) | (4-(2-Bromoethoxy)phenyl)diphenylmethanol | Anhydrous ether (e.g., THF, diethyl ether) followed by acidic workup |

| Ethylmagnesium bromide (CH(_3)CH(_2)MgBr) | 1-(4-(2-Bromoethoxy)phenyl)-1-phenylpropan-1-ol | Anhydrous ether (e.g., THF, diethyl ether) followed by acidic workup |

Wittig Reaction: The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. organic-chemistry.orgwikipedia.orglumenlearning.com It involves the reaction of the ketone with a phosphorus ylide (Wittig reagent). organicchemistrytutor.com The reaction of this compound with a phosphorus ylide results in the replacement of the carbonyl oxygen with a carbon-carbon double bond, forming a substituted alkene. commonorganicchemistry.com

| Phosphorus Ylide (Ph(_3)P=CHR) | Product (Alkene) | General Conditions |

| Methylenetriphenylphosphorane (Ph(_3)P=CH(_2)) | 1-(2-Bromoethoxy)-4-(1-phenylvinyl)benzene | Anhydrous aprotic solvent (e.g., THF, ether) |

| Ethylidenetriphenylphosphorane (Ph(_3)P=CHCH(_3)) | 1-(2-Bromoethoxy)-4-(1-phenylprop-1-en-1-yl)benzene | Anhydrous aprotic solvent (e.g., THF, ether) |

| Benzylidenetriphenylphosphorane (Ph(_3)P=CHPh) | 1-(2-Bromoethoxy)-4-(1,2-diphenylvinyl)benzene | Anhydrous aprotic solvent (e.g., THF, ether) |

Aromatic Ring Modifications

The benzophenone core of this compound presents an interesting case for electrophilic aromatic substitution (EAS) due to the competing directing effects of its substituents. The molecule has two aromatic rings: Ring A, which is substituted with the 2-bromoethoxy group, and Ring B, which is unsubstituted.

The reactivity of each ring towards electrophiles is governed by the electronic properties of the attached groups. The benzoyl group (a carbonyl group flanked by two aryl groups) is a deactivating group, meaning it withdraws electron density from the aromatic rings, making them less reactive towards electrophiles than benzene (B151609) itself. Furthermore, the carbonyl group is a meta-director. In contrast, the alkoxy group (-OR) on Ring A is an activating group, donating electron density to the ring through resonance and making it more reactive than benzene. Alkoxy groups are ortho, para-directors.

This creates a scenario where the two substituents on Ring A have opposing effects. The activating alkoxy group directs incoming electrophiles to the positions ortho and para to it, while the deactivating carbonyl group directs to the meta positions on both rings. In the case of this compound, the para position on Ring A is already occupied by the benzoyl group. Therefore, the directing influence of the strongly activating alkoxy group would primarily favor substitution at the two ortho positions (C3 and C5).

On Ring B, the only influence is the deactivating, meta-directing carbonyl group. This would direct incoming electrophiles to the C3' and C5' positions. Given that Ring A is activated by the alkoxy group and Ring B is deactivated by the carbonyl group, electrophilic substitution is expected to occur preferentially on Ring A.

While specific studies detailing the electrophilic aromatic substitution directly on this compound are not extensively documented in the reviewed literature, the expected regioselectivity can be predicted based on these established principles.

| Ring | Substituent | Electronic Effect | Directing Influence | Predicted Position of Electrophilic Attack |

| A | -O(CH₂)₂Br | Activating (Resonance Donation) | ortho, para | C3, C5 |

| A | -C(O)Ph | Deactivating (Inductive/Resonance Withdrawal) | meta | C2, C6 |

| B | -C(O)Ar | Deactivating (Inductive/Resonance Withdrawal) | meta | C3', C5' |

Multi-Step Conversions and Cascade Reactions

The bifunctional nature of this compound, possessing both a reactive alkyl halide and a carbonyl group, makes it a valuable precursor in multi-step syntheses and cascade reactions for the construction of complex molecular architectures.

A prominent example of the strategic use of this compound is in the synthesis of analogues of tamoxifen (B1202), a well-known selective estrogen receptor modulator (SERM) used in the treatment of breast cancer. researchgate.netnih.gov The synthesis of these complex tri- and tetra-substituted ethylene (B1197577) systems is often achieved through the McMurry reaction, a reductive coupling of two carbonyl compounds.

McMurry Coupling: this compound is reacted with a second ketone, such as propiophenone, in the presence of a low-valent titanium reagent (typically generated from TiCl₄ and a reducing agent like zinc). This reaction forms the central carbon-carbon double bond of the tamoxifen scaffold, yielding a mixture of (E)- and (Z)-isomers of a 1,2-diphenyl-1-[4-(2-bromoethoxy)phenyl]-1-butene intermediate. google.com

Nucleophilic Substitution: The bromoethoxy side chain of the intermediate is then subjected to nucleophilic substitution with an appropriate amine, such as dimethylamine, to introduce the characteristic aminoethoxy side chain of tamoxifen and its analogues. google.com

This multi-step sequence highlights the utility of this compound as a building block. The benzophenone moiety provides the core structure for one part of the triarylethylene system, while the bromoethoxy group acts as a handle for the subsequent introduction of another key functional group. This approach allows for the modular synthesis of a variety of tamoxifen analogues by changing the second carbonyl component in the McMurry reaction or the nucleophile in the substitution step. researchgate.netmdpi.com

| Step | Reactant 1 | Reactant 2 | Key Reagents | Product |

| 1 | This compound | Propiophenone | TiCl₄, Zn | (E/Z)-1,2-diphenyl-1-[4-(2-bromoethoxy)phenyl]-1-butene |

| 2 | (E/Z)-1,2-diphenyl-1-[4-(2-bromoethoxy)phenyl]-1-butene | Dimethylamine | - | Tamoxifen |

This synthetic route demonstrates a powerful application of this compound in the construction of medicinally relevant and structurally complex molecules. researchgate.net

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR spectroscopy of 4-(2-Bromoethoxy)benzophenone reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic region of the spectrum is characterized by a set of multiplets corresponding to the protons of the two phenyl rings. The protons of the unsubstituted phenyl group typically appear as a complex multiplet, while the protons on the substituted phenyl ring show a more defined pattern due to the influence of the bromoethoxy group.

The ethoxy protons give rise to two characteristic triplets. The triplet corresponding to the methylene (B1212753) group adjacent to the bromine atom (Br-CH₂-) is found further downfield due to the deshielding effect of the electronegative bromine atom. The other methylene group protons (-O-CH₂-), being adjacent to the oxygen atom, also experience a downfield shift, appearing as another distinct triplet. The integration of these signals confirms the number of protons in each chemical environment.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.85 - 7.75 | m | 4H | Aromatic-H |

| 7.62 - 7.45 | m | 3H | Aromatic-H |

| 7.01 - 6.95 | m | 2H | Aromatic-H |

| 4.35 | t, J = 6.2 Hz | 2H | -O-CH₂- |

| 3.68 | t, J = 6.2 Hz | 2H | -CH₂-Br |

Note: NMR data can vary slightly depending on the solvent and instrument frequency. Data presented is a representative example.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum of this compound provides complementary information to the ¹H NMR, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the benzophenone (B1666685) moiety is readily identifiable by its characteristic downfield chemical shift, typically appearing in the range of 190-200 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 195.5 | C=O |

| 162.8 | Aromatic C-O |

| 138.1 | Aromatic C |

| 132.7 | Aromatic CH |

| 132.5 | Aromatic CH |

| 130.2 | Aromatic C |

| 129.8 | Aromatic CH |

| 128.4 | Aromatic CH |

| 114.1 | Aromatic CH |

| 68.2 | -O-CH₂- |

| 28.8 | -CH₂-Br |

Note: NMR data can vary slightly depending on the solvent and instrument frequency. Data presented is a representative example.

Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HMBC, HMQC)

While specific 2D NMR data for this compound is not widely published, the application of these techniques would be instrumental in confirming the structural assignments made from 1D NMR.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons. For instance, a cross-peak between the signals at δ 4.35 and 3.68 ppm would confirm the coupling between the two methylene groups of the bromoethoxy chain.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) would correlate directly bonded protons and carbons. This would definitively link the proton signals of the methylene groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons. This would be crucial for confirming the connection of the bromoethoxy group to the benzophenone core, for example, by showing a correlation between the -O-CH₂- protons and the aromatic carbon atom attached to the oxygen.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule in solution.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of the molecule, confirming its chemical formula. For this compound (C₁₅H₁₃BrO₂), the expected exact mass can be calculated and compared with the experimentally determined value to verify the identity of the compound with a high degree of confidence. The presence of bromine is also readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₁₃BrO₂ |

| Calculated Exact Mass [M]⁺ | 304.0100 / 306.0080 |

| Observed Exact Mass [M+H]⁺ | 305.0178 / 307.0158 |

Note: Observed mass can vary slightly based on instrumentation and ionization method.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In the context of this compound, ESI-MS would typically generate the protonated molecule [M+H]⁺ or adducts with solvent molecules or salts. Analysis of the resulting mass spectrum would confirm the molecular weight of the compound.

The fragmentation pattern observed in the ESI-MS/MS spectrum would provide valuable structural information. Common fragmentation pathways for benzophenone derivatives include cleavage of the bond between the carbonyl group and the phenyl rings, leading to the formation of benzoyl cations or substituted benzoyl cations. For this compound, fragmentation of the bromoethoxy side chain would also be expected, such as the loss of a bromoethyl radical or the cleavage of the ether bond. Analyzing these fragment ions allows for the confirmation of the different structural components of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by absorption bands corresponding to the vibrations of its specific structural components. The most prominent peak is the carbonyl (C=O) stretching vibration from the benzophenone core, which typically appears as a strong band. researchgate.net The spectrum also reveals bands associated with the aromatic rings, the ether linkage (C-O-C), and the alkyl halide (C-Br) bond.

The vibrational spectrum of pure benzophenone shows a strong absorption band at approximately 1652 cm⁻¹, which is attributed to the normal vibrational mode of the carbonyl group. researchgate.net Aromatic C-H stretching is typically observed around 2805-2950 cm⁻¹. asianpubs.org By analyzing the positions and intensities of these characteristic bands, IR spectroscopy provides a reliable method for confirming the molecular structure of this compound.

Table 1: Characteristic Infrared Absorption Bands for this compound This table is a representation of expected values based on characteristic frequencies for the functional groups present in the molecule.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H | Stretch | 3000-2850 | Medium |

| Carbonyl C=O | Stretch | 1670-1650 | Strong |

| Aromatic C=C | Stretch | 1600-1450 | Medium-Variable |

| Ether C-O-C | Asymmetric Stretch | 1275-1200 | Strong |

| Ether C-O-C | Symmetric Stretch | 1150-1085 | Strong |

| Alkyl Halide C-Br | Stretch | 690-550 | Medium-Strong |

Chromatographic Methods for Purity and Isomer Analysis

Chromatographic techniques are essential for separating components in a mixture, making them ideal for assessing the purity of this compound and analyzing its isomers.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative analysis of chemical compounds. For benzophenone derivatives, reversed-phase HPLC is commonly employed. This method can be optimized to separate this compound from its synthetic precursors, byproducts, and potential positional isomers (e.g., 2- or 3-substituted analogues).

A typical HPLC method involves a C18 stationary phase and a mobile phase consisting of a mixture of organic solvents like acetonitrile (B52724) or methanol (B129727) and water. mtc-usa.comnih.gov The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase. By carefully controlling parameters such as mobile phase composition, flow rate, and column temperature, a high degree of separation can be achieved. Detection is often performed using a UV detector, as the benzophenone moiety exhibits strong absorbance in the UV region (typically around 254 nm). mtc-usa.com This allows for the accurate quantification of the main compound and any impurities, thereby determining its purity and isomeric ratios.

Table 2: Example HPLC Conditions for Analysis of Benzophenone Derivatives These are example methods that could be adapted for this compound.

| Parameter | Method 1 mtc-usa.com | Method 2 nih.gov |

| Column | Cogent Bidentate C18™, 4μm | C18 column |

| Mobile Phase | Acetonitrile / DI Water (70:30) | Acetonitrile / Methanol / Water with 0.2% TFA (20:67:13) |

| Flow Rate | 0.5 mL/min | 1.0 mL/min |

| Detection | UV @ 254 nm | Not Specified |

| Injection Volume | 1 µL | Not Specified |

Specialized Spectroscopic Applications in Related Systems

While IR and HPLC provide structural and purity information, specialized spectroscopic techniques are used to probe the electronic and photophysical properties of benzophenone and its derivatives. These methods are crucial for understanding the behavior of these compounds in applications like photochemistry and materials science.

Raman spectroscopy provides information about the vibrational modes of a molecule, complementary to IR spectroscopy. For benzophenone systems, Raman spectra can be used to identify fundamental vibrational frequencies. researchgate.net Transient resonance Raman spectroscopy is a particularly powerful technique for studying the structural changes that occur in the short-lived excited triplet states of benzophenone and its derivatives. acs.org This provides insight into the geometry and electronic structure of the molecule upon photoexcitation, which is critical for understanding its photochemical reactivity.

Benzophenone and its derivatives are well-known for their rich photophysical behavior, including fluorescence and phosphorescence. researchgate.net While benzophenone itself has a very short-lived singlet excited state and primarily exhibits phosphorescence, chemical modifications can alter these properties. researchgate.net Steady-state and time-resolved fluorescence spectroscopy can be used to study the emission properties of derivatives. nih.gov For instance, the introduction of different substituents can influence the rates of intersystem crossing and radiative decay, affecting the fluorescence quantum yield. researchgate.net Ultrafast spectroscopic techniques, such as pump-probe spectroscopy, allow for the direct measurement of excited-state dynamics on picosecond or femtosecond timescales, providing crucial data on processes like singlet state decay and energy transfer. acs.org

Dichroism spectroscopy, particularly circular dichroism (CD), is used to study chiral molecules. Although benzophenone is an achiral molecule, it can crystallize in a chiral space group, leading to observable solid-state CD spectra. researchgate.netrsc.org Furthermore, when dissolved in a chiral solvent or in the presence of a chiral substance, an induced circular dichroism (ICD) can be observed for the electronic transitions of the benzophenone chromophore. acs.org This application is valuable for studying intermolecular interactions and chirality transfer between molecules. For a derivative like this compound, CD spectroscopy could be employed to investigate its interactions with chiral environments or to characterize chiral supramolecular assemblies.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies of Benzophenone-Related Structures

Quantum mechanical methods are fundamental to computational chemistry, offering insights into the electronic structure and energy of molecules. These approaches solve the Schrödinger equation, albeit with approximations, to model molecular behavior at the atomic and subatomic levels. For benzophenone-related structures, these studies elucidate properties that are difficult to measure experimentally.

Density Functional Theory (DFT) has become a prevalent method for studying the structural, electronic, and spectral properties of benzophenone (B1666685) derivatives. nih.govacs.org This approach is favored for its balance of accuracy and computational efficiency. scribd.com DFT calculations are used to determine various molecular properties, including ground state molecular structures, dipole moments, polarizabilities, and energies. scialert.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is commonly employed in conjunction with basis sets like 6-31G(d) or 6-311G to perform these calculations. acs.orglongdom.orgchemrevlett.com

DFT is instrumental in predicting how substituents on the benzophenone core influence its physical and chemical properties. nih.gov For instance, studies on various benzophenone derivatives have used DFT to understand their potential as UV filters, to assess their reactivity, and to provide a basis for developing reliable analytical methods for their detection. nih.govacs.org The method can also be used to calculate global descriptors like chemical potential, hardness, and electrophilicity to compare the stability and reactivity of different molecules. chemrevlett.com

| Parameter | Typical Functional | Typical Basis Set | Key Applications |

|---|---|---|---|

| Geometry Optimization | B3LYP | 6-31G(d), 6-311G(d,p) | Predicting stable molecular structures and bond parameters. acs.orgchemrevlett.com |

| Vibrational Frequencies | B3LYP | 6-311++G(d,p) | Assigning experimental IR and Raman spectra. researchgate.net |

| Electronic Properties (HOMO/LUMO) | B3LYP | 6-311G, 6-31G+(d,p) | Analyzing chemical reactivity and electronic transitions. longdom.orgresearchgate.net |

| UV-Vis Spectra | TD-DFT (B3LYP) | 6-31+G(d) | Predicting absorption wavelengths (λmax). scialert.net |

Beyond DFT, other quantum mechanical methods like ab initio and semi-empirical calculations are also employed to study benzophenone structures. Ab initio methods, which derive from first principles without experimental parameters, offer high accuracy but are computationally demanding, making them suitable for smaller molecular systems. researchgate.netlibretexts.org The Hartree-Fock (HF) method is a foundational ab initio approach used to obtain initial geometry optimizations and electronic properties for molecules like benzophenone. scispace.comnaturalspublishing.com Studies using ab initio methods have successfully calculated properties such as total energy, ionization potential, and electron affinity for the parent benzophenone molecule. scispace.comnaturalspublishing.com

Semi-empirical methods provide a computationally faster alternative by incorporating experimental parameters to simplify calculations. libretexts.org While less accurate than ab initio or DFT methods, they are useful for large molecules where more rigorous calculations are impractical. scribd.comresearchgate.net These methods have been used to determine the minimum energy conformations of substituted benzophenones by calculating potential energy maps, revealing how electrostatic interactions influence the relative stability of different conformers. sci-hub.se

| Method Type | Specific Method | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Ab Initio | Hartree-Fock (HF) | High accuracy, based on first principles. researchgate.net | Computationally expensive, limited to smaller systems. scribd.com |

| Density Functional Theory | B3LYP | Good balance of accuracy and computational cost. scribd.com | Approximation of the exchange-correlation functional can affect accuracy. |

| Semi-Empirical | CNDO, INDO | Fast, suitable for large molecules. researchgate.net | Less accurate, dependent on parameterization, limited applicability. researchgate.netlibretexts.org |

Molecular mechanics simulations treat molecules as collections of atoms held together by springs, using classical mechanics to calculate the potential energy of a system. This approach is significantly faster than quantum mechanical methods and is ideal for studying large systems and dynamic processes.

Classical Molecular Dynamics Simulations (c-MDS) have been used to investigate solute-solvent interactions for benzophenone in various solvents. nih.gov By simulating the movement of the benzophenone molecule and surrounding solvent molecules over time, researchers can generate representative supramolecular clusters. nih.gov These clusters can then be subjected to higher-level quantum mechanical calculations to analyze properties like vibrational frequencies and electronic transitions in a solvent environment. nih.gov Such studies have revealed, for example, that the carbonyl stretching frequency of benzophenone is sensitive to the polarity of the solvent and can distinguish between hydrogen-bonded and non-hydrogen-bonded (dangling) states in protic solvents. nih.gov

Molecular Structure and Electronic Property Prediction

A primary goal of computational studies is to predict the three-dimensional structure and electronic characteristics of molecules, which are central to their function and reactivity.

The geometry of benzophenone derivatives is characterized by the twist angles of the two phenyl rings relative to the plane of the central carbonyl group. nih.govresearchgate.net These dihedral angles are determined by a balance of steric hindrance between the rings and electronic conjugation with the carbonyl group. sci-hub.se Computational geometry optimization seeks to find the most stable conformation of the molecule, which corresponds to a minimum on the potential energy surface. scialert.net

Studies on a wide range of substituted benzophenones have shown that the nature and position of substituents significantly impact these twist angles. sci-hub.senih.gov For example, bulky ortho-substituents can cause a large ring twist to minimize steric repulsion. sci-hub.se Computational methods can map the potential energy surface as a function of these twist angles to identify the minimum energy conformations and the energy barriers for interconversion between them. sci-hub.se

| Compound | Ring Twist Angle (degrees) | Method |

|---|---|---|

| Unsubstituted Benzophenone (orthorhombic) | ~54° | Experimental (X-Ray) |

| 3-Hydroxybenzophenone | 51.61° | Experimental (X-Ray) nih.gov |

| 4-Chloro-4'-hydroxybenzophenone | 64.66° | Experimental (X-Ray) nih.gov |

| 2-Amino-2',5-dichlorobenzophenone | 83.72° | Experimental (X-Ray) nih.gov |

| 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | 37.85° | Experimental (X-Ray) nih.gov |

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity and electronic properties. pku.edu.cn The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. scialert.netlongdom.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's kinetic stability, chemical reactivity, and optical properties. longdom.org A smaller gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths. scialert.net

For benzophenone derivatives, the distribution of these orbitals is typically delocalized over the π-system of the phenyl rings and the carbonyl group. scialert.net DFT calculations are widely used to compute the energies of the HOMO and LUMO and to visualize their spatial distribution. researchgate.netbwise.kr This analysis reveals how substituents affect the electronic structure. For instance, electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level, both of which can lead to a narrowing of the HOMO-LUMO gap. rsc.org This tuning of the energy gap is crucial in designing molecules for specific applications, such as in organic light-emitting diodes (OLEDs). mdpi.com The analysis of the HOMO-LUMO gap helps explain the charge transfer interactions within the molecule, which are fundamental to its photochemical activity. scialert.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Benzophenone (BP) | -6.69 | -1.89 | 4.80 |

| Dimethoxybenzophenone (DMB) | -6.11 | -1.59 | 4.52 |

| Dimethoxythiobenzophenone (DMTB) | -5.69 | -2.51 | 3.18 |

| Data adapted from a DFT study on benzophenone and its derivatives. scialert.net |

Vibrational Spectra Simulations

These simulations would begin with the optimization of the molecule's ground-state geometry. Subsequently, the vibrational frequencies and their corresponding intensities would be calculated. This process involves the computation of the second derivatives of the energy with respect to the atomic coordinates, which yields the Hessian matrix. Diagonalization of this matrix provides the normal modes of vibration.

The simulated spectra for 4-(2-Bromoethoxy)benzophenone would be expected to exhibit characteristic vibrational modes corresponding to its functional groups. These would include:

Carbonyl (C=O) stretching: A strong absorption band, typically in the range of 1650-1680 cm⁻¹, characteristic of the benzophenone core.

Aromatic C-H stretching: Occurring above 3000 cm⁻¹.

Aromatic C=C stretching: Appearing in the 1400-1600 cm⁻¹ region.

C-O-C (ether) stretching: Both symmetric and asymmetric stretching modes would be present.

C-Br stretching: Expected at lower frequencies in the fingerprint region.

A hypothetical data table for the prominent calculated vibrational frequencies is presented below.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | C-H (Aryl) | 3100 - 3000 |

| Aliphatic C-H Stretch | C-H (Alkyl) | 3000 - 2850 |

| Carbonyl C=O Stretch | C=O | 1680 - 1650 |

| Aromatic C=C Stretch | C=C (Aryl) | 1600 - 1450 |

| Asymmetric C-O-C Stretch | C-O-C (Ether) | 1275 - 1200 |

| Symmetric C-O-C Stretch | C-O-C (Ether) | 1150 - 1085 |

| C-Br Stretch | C-Br | 680 - 515 |

Solvent Effects and Environmental Perturbations on Molecular Properties

The molecular properties of this compound are anticipated to be influenced by its surrounding environment, particularly the solvent. Theoretical investigations into these effects would typically employ implicit or explicit solvent models. The Polarizable Continuum Model (PCM) is a common implicit approach where the solvent is treated as a continuous dielectric medium.

Solvent polarity is expected to impact various properties:

Electronic Spectra: Solvatochromic shifts in the UV-Vis absorption spectrum are predicted. For π → π* transitions, polar solvents may lead to a red shift (bathochromic shift), while n → π* transitions might experience a blue shift (hypsochromic shift).

Dipole Moment: The dipole moment of the molecule is likely to increase in more polar solvents due to the polarization of the electron density.

Molecular Geometry: Minor changes in bond lengths and angles may occur in response to solvent polarity, particularly around the polar carbonyl and ether functionalities.

A summary of the expected solvent effects is provided in the table below.

| Molecular Property | Solvent Polarity | Expected Effect |

| UV-Vis λmax (n→π) | Increasing | Blue shift (Hypsochromic) |

| UV-Vis λmax (π→π) | Increasing | Red shift (Bathochromic) |

| Dipole Moment (µ) | Increasing | Increase in magnitude |

| Ground State Energy | Increasing | Stabilization (lower energy) |

Advanced Computational Methodologies

To accurately describe the electronic structure and excited-state behavior of molecules like this compound, which may possess complex electronic characteristics, advanced computational methods are necessary.

Multi-Configuration Pair-Density Functional Theory

Multi-Configuration Pair-Density Functional Theory (MC-PDFT) is a sophisticated method that combines the strengths of multireferential wave function theory with the efficiency of density functional theory. This approach is particularly well-suited for systems with significant static correlation, which can arise in excited states or in molecules with near-degenerate orbitals.

In the context of this compound, MC-PDFT could be employed to:

Accurately calculate the energies of electronic excited states, including those that are difficult to describe with standard single-reference methods like Time-Dependent DFT (TD-DFT).

Investigate potential energy surfaces of photochemical reactions, providing insights into reaction pathways and transition states.

Electronically Excited States and Dynamics Simulations

The study of the electronically excited states of this compound is fundamental to understanding its photophysical and photochemical properties. Computational methods can simulate the behavior of the molecule following photoexcitation.

Dynamics simulations, such as ab initio molecular dynamics (AIMD), can trace the evolution of the molecule on the excited-state potential energy surface. These simulations can reveal:

Photochemical Reaction Pathways: The trajectory of the atoms following light absorption, which can lead to various photochemical outcomes.

Lifetimes of Excited States: The duration for which the molecule remains in an excited state before relaxing back to the ground state or undergoing a chemical transformation.

Non-adiabatic Processes: Transitions between different electronic states, such as internal conversion and intersystem crossing, which are crucial in the photochemistry of benzophenone derivatives.

These simulations provide a time-resolved view of the molecular processes that occur on femtosecond to picosecond timescales after light absorption.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Medicinal Chemistry Building Blocks

4-(2-Bromoethoxy)benzophenone is a pivotal building block in the synthesis of several classes of biologically active compounds. The benzophenone (B1666685) moiety provides a rigid, three-dimensional structure, while the bromoethoxy group offers a reactive site for nucleophilic substitution, allowing for the facile attachment of various functional groups and heterocyclic systems.

Precursor in Tamoxifen (B1202) Analog Synthesis

This compound is a key precursor in the synthesis of Tamoxifen and its analogs, a class of drugs known as selective estrogen receptor modulators (SERMs). A well-established synthetic route involves the McMurry coupling reaction, a reductive coupling of two ketone molecules to form an alkene.

The synthesis begins with the preparation of this compound itself, which is typically accomplished through the Williamson ether synthesis by reacting 4-hydroxybenzophenone (B119663) with an excess of 1,2-dibromoethane (B42909) in the presence of a base.

Integration into Novel Triphenylethylene Derivatives

The synthetic utility of this compound extends beyond Tamoxifen to a broader range of novel triphenylethylene derivatives. The triphenylethylene scaffold is a recognized pharmacophore in medicinal chemistry, particularly in the development of anticancer agents nih.govresearchgate.net. The McMurry coupling reaction remains the key synthetic step for creating this core structure nih.govresearchgate.net.

Contribution to Heterocyclic Systems (e.g., Triazole-Benzophenone Conjugates)

This compound is also instrumental in synthesizing hybrid molecules that conjugate the triphenylethylene structure with heterocyclic systems, such as triazoles. These molecular hybrids are designed to combine the biological activities of both moieties, potentially leading to synergistic effects or novel mechanisms of action.

A notable example is the synthesis of Tamoxifen-1,2,4-triazole conjugates. In this synthesis, this compound is subjected to a McMurry coupling reaction with a ketone that already incorporates a 1,2,4-triazole ring (e.g., 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone). The resulting triphenylethylene-triazole hybrid still possesses the bromoethoxy group, which is then used to introduce the final side chain via substitution, yielding the target conjugate. This strategy demonstrates the value of this compound as a modular building block for constructing complex, multi-functional therapeutic candidates.

Table 1: Synthesis of a Triphenylethylene-Triazole Intermediate

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| This compound | 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone | McMurry Coupling | (E, Z)-1-(3-(4-(2-bromoethoxy)phenyl)-2,3-diphenylallyl)-1H-1,2,4-triazole |

Intermediacy in Indomethacin Derivative Synthesis

Contributions to Advanced Materials Development

The benzophenone core is a valuable structural motif in materials science due to its photophysical properties and thermal stability nih.gov. The incorporation of this scaffold into larger molecular architectures is a key strategy for developing new organic materials.

Precursor for Organic Light-Emitting Diode (OLED) Components

While direct synthesis of final OLED materials from this compound is not extensively documented, its structure makes it a highly suitable precursor for creating components used in OLEDs bldpharm.com. The benzophenone unit is known to be a component of host materials and emitters in OLED devices tcichemicals.com.

The primary role of this compound in this context is as a reactive building block. The bromoethoxy group provides a convenient and efficient site for chemical modification. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the covalent attachment of the benzophenone moiety to other functional units, such as hole-transporting groups (e.g., triarylamines, carbazoles) or electron-transporting groups, which are essential components of OLEDs tcichemicals.comnih.gov. By linking these different functional components together, complex molecules can be constructed with the specific electronic and photophysical properties required for efficient light emission in an OLED device.

Building Block for Functional Polymers and Supramolecular Assemblies

The compound this compound is a strategic building block in the synthesis of advanced functional materials due to its bifunctional nature. It possesses the photoactive benzophenone core and a reactive bromoethyl group, which allows for its incorporation into larger molecular architectures through various chemical transformations.

The bromoethoxy group serves as a versatile handle for covalent attachment onto polymer backbones or for the synthesis of monomers prior to polymerization. This functionality enables the precise installation of the benzophenone moiety, which can then act as a photo-cross-linker or a photo-responsive unit. For instance, benzophenone-containing polymers can be designed to form surface-attached networks and hydrogels upon UV irradiation. mdpi.com The benzophenone group, once activated by UV light, can abstract hydrogen atoms from neighboring polymer chains, leading to the formation of covalent carbon-carbon bonds and subsequent cross-linking. mdpi.com This process is fundamental in creating stable, functional polymer films and coatings.

In the realm of supramolecular chemistry, benzophenone derivatives are utilized to construct self-assembling systems. For example, researchers have designed benzophenone-functionalized dipeptides that self-assemble into supramolecular gels. whiterose.ac.uk These gels can act as templates to control polymerization in a spatially-resolved manner. whiterose.ac.uk The benzophenone unit in such assemblies can be localized to initiate polymerization upon UV exposure, allowing for the fabrication of intricate and mechanically robust polymeric structures. whiterose.ac.uk Similarly, the supramolecular assembly of benzophenone-alanine with copper ions has been shown to form metallo-nanofibers with catalytic activity, highlighting the role of the benzophenone scaffold in directing the formation of ordered, functional nanostructures. nih.gov The development of such tailored (block) copolymers and multifunctional nanomaterials relies on the precise control over the molecular structure of the building blocks. klinger-lab.de

Photoinitiator Development in Polymer Chemistry (General Benzophenone Context)

Benzophenone and its derivatives are cornerstone molecules in the field of polymer chemistry, where they are widely employed as Type II photoinitiators. rsc.org These compounds are instrumental in processes requiring photopolymerization, such as UV curing of coatings, inks, adhesives, and 3D printing. researchgate.net The efficacy of benzophenone as a photoinitiator stems from its photochemical properties.

Upon absorption of UV light (typically around 350 nm), the benzophenone molecule undergoes an electronic transition from a nonbonding n-orbital of the carbonyl oxygen to an antibonding π*-orbital, forming an excited singlet state which then rapidly converts to a more stable triplet state. mdpi.com This excited triplet state is a powerful hydrogen abstractor. It can react with a hydrogen-donating species (a co-initiator, such as an amine or a thiol) or directly with the polymer/monomer itself, if it contains abstractable C-H bonds. mdpi.com This hydrogen abstraction process generates a ketyl radical from the benzophenone and a reactive radical on the co-initiator or polymer chain. These newly formed radicals are the species that actually initiate the free-radical polymerization of monomers like acrylates and methacrylates. whiterose.ac.uk

The versatility and cost-effectiveness of benzophenone have made it a benchmark photoinitiator. researchgate.net However, research continues to focus on developing novel benzophenone derivatives to enhance specific properties. Key areas of development include:

Improving Migration Stability: By incorporating benzophenone into larger molecules or polymer backbones, its tendency to migrate out of the cured polymer can be significantly reduced, which is crucial for applications like food packaging. rsc.org

Shifting Absorption Wavelength: Modifying the benzophenone structure with different chemical groups can alter its UV absorption profile, allowing for initiation with longer wavelength light sources like LEDs, which are more energy-efficient and generate less heat. rsc.org

Enhancing Reactivity: The photoinitiation efficiency can be tuned by structural modifications. For example, the formation of hybrid structures, such as benzophenone-triphenylamine, can lead to higher molar extinction coefficients and improved hydrogen abstraction abilities compared to the parent benzophenone. rsc.org

These developmental efforts aim to create photoinitiators that are more efficient, safer, and adaptable to modern curing technologies. researchgate.netresearchgate.net

Design of Functionalized Derivatives with Tailored Properties

The this compound scaffold is a valuable starting point for the synthesis of a diverse array of functionalized derivatives. The reactivity of the bromoethoxy group allows for nucleophilic substitution reactions, enabling the attachment of various functional moieties. This chemical versatility is exploited to create new molecules with properties tailored for specific applications, ranging from materials science to medicinal chemistry.

For example, the bromo group can be readily displaced by amines, alcohols, thiols, and other nucleophiles to generate libraries of new benzophenone ethers, esters, and thioethers. This synthetic flexibility allows for the systematic modification of the molecule's steric and electronic properties. In materials science, this approach is used to synthesize novel monomers for polymerization or to attach the benzophenone unit to other functional molecules, such as dyes or liquid crystals. mdpi.com In medicinal chemistry, the benzophenone core can be functionalized to interact with biological targets, and the ethoxy linker allows for the exploration of the surrounding chemical space to optimize binding and activity. acs.org

Structure-Activity Relationship Studies for Chemical Modulators

Structure-activity relationship (SAR) studies are a critical component of rational drug design and materials development. These studies involve synthesizing a series of structurally related compounds and evaluating them for a specific biological or chemical activity. By systematically altering parts of the molecular structure, researchers can identify which chemical features are essential for the desired effect. The benzophenone scaffold has been the subject of extensive SAR studies for various applications. nih.govacs.org

In the context of designing chemical modulators, derivatives of 4-hydroxybenzophenone (the precursor to this compound) have been synthesized and evaluated for a range of biological activities, including:

Antileishmanial Activity: A study on 4-substituted ether derivatives of benzophenone explored how different substituents on an appended aryl ring influence their activity against Leishmania major. The position and nature of substituents like chloro, bromo, and methoxy groups were found to significantly impact the inhibitory concentration (IC50). For instance, a chloro group at the meta position of the aryl ring resulted in high activity, while moving it to the para position slightly decreased activity. nih.gov

Antibacterial Agents: Benzophenone-based tetraamides have been investigated as novel antibacterial agents. SAR studies revealed that the benzophenone linker was crucial for both DNA binding and antibacterial activity. acs.org Reduction of the central ketone or its replacement with a flexible linker led to a complete loss of activity, demonstrating the structural importance of the rigid benzophenone core. acs.org

HIV Non-nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Extensive exploration of benzophenone SAR has led to the discovery of potent inhibitors of both wild-type and drug-resistant strains of HIV. acs.org Modifications to different parts of the benzophenone structure (referred to as A, B, and C rings) were systematically performed to optimize antiviral potency. acs.org

Table 1: Summary of Structure-Activity Relationship Findings for Benzophenone Derivatives

| Derivative Class | Target Activity | Key SAR Findings | Reference |

|---|---|---|---|

| 4-Substituted Ether Derivatives | Antileishmanial | Position of halo (Cl, Br) and alkyl (CH3, OCH3) groups on the terminal aryl ring significantly alters IC50 values. A meta-chloro substituent was found to be optimal for activity. | nih.gov |

| Benzophenone-Based Tetraamides | Antibacterial (MRSA, VRE) | The rigid benzophenone ketone linker is essential for activity. Reduction of the ketone or replacement with a flexible linker abolishes activity. A cationic group is also required. | acs.org |

| Substituted Benzophenones | HIV NNRTI | Substitutions on all aromatic rings of the core structure influence potency against wild-type and mutant HIV strains. | acs.org |

| Benzophenone Analogues | P-glycoprotein Inhibition | Lipophilicity plays a key role, but ligand efficiency and lipophilic efficiency are also important parameters for developing effective MDR modulators. | nih.gov |

Supramolecular Chemistry and Host Guest Interactions

Molecular Recognition Principles and Design Strategies

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The design of systems involving 4-(2-Bromoethoxy)benzophenone would leverage a combination of these interactions to achieve selective binding with a target guest or to direct its assembly into larger structures.

Key non-covalent interactions involving the this compound structure include:

π-π Stacking: The two phenyl rings of the benzophenone (B1666685) core can engage in π-π stacking interactions with other aromatic systems. The electron-withdrawing nature of the carbonyl group can influence the electron density of the rings, modulating the strength of these interactions.

Hydrogen Bonding: The carbonyl oxygen of the benzophenone group can act as a hydrogen bond acceptor. This is a crucial interaction for binding with molecules that can act as hydrogen bond donors.

Halogen Bonding: The bromine atom in the 2-bromoethoxy group can participate in halogen bonding, where it acts as a Lewis acid and interacts with a Lewis base (e.g., a lone pair on a heteroatom).

Design strategies for creating host molecules that can recognize this compound often involve creating a pre-organized cavity or binding site that is complementary in size, shape, and chemical functionality to the guest molecule. For instance, a host could be designed with aromatic surfaces to interact with the phenyl rings and a hydrogen bond donor positioned to interact with the carbonyl group.

| Interaction Type | Functional Group on this compound | Potential Interacting Partner |

| π-π Stacking | Phenyl rings | Aromatic rings of a host molecule |

| Hydrogen Bonding | Carbonyl oxygen | -OH, -NH, or other acidic protons on a host |

| Halogen Bonding | Bromine atom | Lewis basic sites (e.g., N, O, S) on a host |

| van der Waals Forces | Entire molecule | Complementary surfaces of a host molecule |

Potential for Host-Guest Complexation with Supramolecular Receptors (Conceptual)

Conceptually, this compound is an excellent candidate for forming host-guest complexes with various supramolecular receptors. The choice of host would depend on the desired binding mode and the specific structural features of the guest to be recognized.

Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. The benzophenone moiety could be encapsulated within the cavity of a cyclodextrin, such as β-cyclodextrin, driven by hydrophobic interactions. This encapsulation could alter the photochemical properties of the benzophenone core.

Calixarenes: These macrocycles can be functionalized to create a deep, aromatic cavity that could bind the benzophenone portion of the molecule through a combination of π-π stacking and van der Waals interactions.

Pillararenes: Similar to calixarenes, pillararenes possess a unique pillar-shaped cavity that can be tailored to bind guest molecules. The size and shape of the pillararene cavity could be selected to specifically accommodate the benzophenone unit.

Cucurbiturils: These pumpkin-shaped macrocycles have a hydrophobic cavity and carbonyl-fringed portals. They are known to bind hydrophobic guests, and could potentially encapsulate the benzophenone or the entire bromoethoxybenzophenone molecule, depending on the size of the cucurbituril.

The formation of such complexes could be used to solubilize this compound in aqueous media, protect it from the external environment, or control its reactivity.

| Host Molecule | Potential Binding Site | Primary Driving Interactions | Potential Application |

| β-Cyclodextrin | Benzophenone core | Hydrophobic effect, van der Waals forces | Increased aqueous solubility, controlled release |

| Calix[n]arene | Benzophenone core | π-π stacking, CH-π interactions | Molecular sensing, catalysis |

| Pillar[n]arene | Benzophenone core | Hydrophobic interactions, π-π stacking | Construction of supramolecular polymers |

| Cucurbit[n]uril | Benzophenone core or entire molecule | Hydrophobic effect, ion-dipole interactions | Drug delivery, stabilization of reactive species |

Integration into Self-Assembled Systems (Conceptual)

The structure of this compound allows for its conceptual integration into larger, self-assembled systems. By modifying the molecule with functional groups that promote self-assembly, it could be incorporated into micelles, vesicles, gels, or liquid crystals.

For example, attaching a hydrophilic polymer chain to the molecule could lead to the formation of amphiphilic structures that self-assemble in water. The benzophenone unit could be located in the hydrophobic core of a micelle or within the bilayer of a vesicle. Such systems could be designed to be photoresponsive, where irradiation of the benzophenone moiety could trigger a change in the morphology or properties of the self-assembled structure.

Furthermore, the bromo group provides a convenient handle for further chemical modification. For instance, it could be substituted with a moiety that can participate in specific, directional interactions, such as a peptide that can form β-sheets, leading to the formation of fibrillar structures.

| Self-Assembled System | Conceptual Modification of this compound | Driving Force for Assembly | Potential Function |

| Micelles/Vesicles | Attachment of a hydrophilic polymer (e.g., polyethylene glycol) | Hydrophobic effect | Photo-triggered drug release |

| Supramolecular Gels | Functionalization with groups capable of hydrogen bonding (e.g., ureas, amides) | Hydrogen bonding, π-π stacking | Photo-switchable materials |

| Liquid Crystals | Incorporation of a rigid, anisotropic mesogenic unit | Anisotropic molecular shape, intermolecular interactions | Photo-responsive optical materials |

Supramolecular Catalysis (Conceptual)

Conceptually, this compound could be utilized in the field of supramolecular catalysis in several ways. The benzophenone moiety is a well-known photosensitizer, and by incorporating it into a supramolecular assembly, its catalytic activity could be modulated or new catalytic functions could be developed.

Photo-oxidation Reactions: Within a host-guest complex or a self-assembled system, the excited triplet state of the benzophenone could be used to generate singlet oxygen, which can then participate in the oxidation of a substrate that is co-encapsulated or in close proximity. The supramolecular assembly would serve to bring the photosensitizer and the substrate together, enhancing the efficiency and selectivity of the reaction.

Enzyme Mimicry: By designing a host molecule with a binding site for both this compound and a specific substrate, it may be possible to mimic the function of an enzyme. The host would act as the "active site," orienting the reactants for a specific photochemical reaction to occur upon irradiation of the benzophenone.

Controlled Polymerization: Benzophenone derivatives are widely used as photoinitiators. By incorporating this compound into a supramolecular template, such as a gel or a micellar structure, it could be possible to control the spatial and temporal aspects of a polymerization reaction. nih.gov

The design of such catalytic systems would rely on a detailed understanding of the host-guest interactions and the photochemical properties of the benzophenone unit within the supramolecular environment.

| Catalytic Concept | Role of this compound | Supramolecular Approach | Potential Reaction |

| Photosensitized Oxidation | Photosensitizer | Encapsulation in a host with a substrate | Oxidation of alkenes or phenols |

| Artificial Enzyme | Photo-catalytic unit | Binding in a host with a specific substrate binding site | Site-selective photochemical transformations |

| Controlled Radical Polymerization | Photoinitiator | Incorporation into a self-assembled template | Spatially-resolved polymerization |

Future Research Directions and Outlook

Development of Novel Synthetic Pathways with Enhanced Sustainability

The conventional synthesis of 4-(2-Bromoethoxy)benzophenone involves the Williamson ether synthesis, reacting 4-hydroxybenzophenone (B119663) with 1,2-dibromoethane (B42909) in the presence of a base. researchgate.net While effective, this method presents opportunities for improvement in line with the principles of green chemistry.

Future research should focus on developing more sustainable synthetic routes. Key areas of exploration include:

Alternative Energy Sources: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and increase yields for the formation of benzophenone (B1666685) derivatives and ethers. researchgate.netsc.eduanton-paar.com Applying controlled microwave irradiation to the synthesis of this compound could lead to a more energy-efficient process with shorter reaction times compared to traditional reflux heating. umich.edubenthamdirect.com

Green Solvents and Catalysts: The Williamson ether synthesis can be made more environmentally benign by replacing traditional organic solvents with water and eliminating the need for phase-transfer catalysts, potentially through the combined application of microwave and ultrasound irradiation. rsc.orgresearchgate.net Research into solid-supported, reusable catalysts derived from renewable sources, such as waste banana peels, could further enhance the sustainability of the process. benthamdirect.com

Atom Economy: Investigating alternative pathways that improve atom economy, such as direct C-H functionalization or catalytic coupling reactions, could minimize waste and circumvent the use of halogenated reagents.

A comparison of traditional versus potential sustainable synthetic approaches is outlined below.

| Feature | Conventional Synthesis | Future Sustainable Pathways |

| Energy Source | Conventional Reflux Heating | Microwave Irradiation, Sonication |

| Solvents | Traditional Organic Solvents (e.g., Toluene, DMF) | Green Solvents (e.g., Water, Supercritical CO₂) |

| Catalysis | Stoichiometric Base, Phase-Transfer Catalysts | Recyclable Solid-Supported Catalysts, Catalyst-Free Systems |

| Reaction Time | Hours to Days | Minutes to Hours |

| Waste Profile | Higher solvent and reagent waste | Reduced waste streams, improved atom economy |

Exploration of Unconventional Reactivity Profiles

The benzophenone core is renowned for its photochemical reactivity. Upon absorption of UV light (~350 nm), it undergoes an n→π* transition to form a triplet biradical, which can abstract a hydrogen atom from nearby C-H bonds, leading to the formation of a covalent bond. acs.orgmdpi.com This property is the basis for its widespread use as a photoinitiator and cross-linking agent. nih.gov

Future investigations should delve into the unique reactivity imparted by the 2-bromoethoxy substituent.